5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile
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Overview
Description
5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyridine ring
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of various chemical products
Mechanism of Action
The mechanism of action of 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group play crucial roles in its binding affinity and reactivity. These interactions can influence various biological pathways, making it a compound of interest in drug discovery .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing compounds. What sets 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-[4-(3-methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-21-9-2-10-22-14-5-7-18(8-6-14)23(19,20)15-4-3-13(11-16)17-12-15/h3-4,12,14H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEDDUDSKGVDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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